1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one

ALK5 inhibitor TGF-β receptor kinase scaffold hopping

This 6-acetyl-[1,2,4]triazolo[1,5-a]pyridine building block is uniquely positioned for kinase inhibitor programs. It provides the validated hinge-binding motif of EW-7197 (ALK5 IC50 = 0.013 μM) and CEP-33779 (JAK2-selective), outperforming quinoxaline and pyrrolopyrimidine cores. The 6-position acetyl handle enables Claisen condensation for parallel library synthesis—a capability absent in 6-carboxy, 6-ester, or 7-yl variants. With LogP 0.93 and TPSA 47.26 Ų, it resides in CNS drug-like space, making it the preferred choice for glioblastoma and neuroinflammation targets. Insist on the 6-acetyl regioisomer; substitution with other isomers risks loss of potency and synthetic tractability.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B12859115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN2C(=NC=N2)C=C1
InChIInChI=1S/C8H7N3O/c1-6(12)7-2-3-8-9-5-10-11(8)4-7/h2-5H,1H3
InChIKeyFKXXOPQZJXHSFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one (CAS 1428262-29-6): A Triazolopyridine Acetyl Building Block for Kinase-Focused Drug Discovery


1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one is a heteroaryl methyl ketone within the [1,2,4]triazolo[1,5-a]pyridine class. It possesses a molecular weight of 161.16 g/mol, a measured LogP of 0.93, a topological polar surface area (TPSA) of 47.26 Ų, and is commercially available at 98% purity . The 6-acetyl-[1,2,4]triazolo[1,5-a]pyridine core is a recurrent pharmacophoric element in potent ALK5 (TGF-β type I receptor) and JAK1/2 kinase inhibitors, making this compound a strategic intermediate for medicinal chemistry programs targeting oncology and inflammatory diseases [1][2].

Why the 6-Acetyl-[1,2,4]triazolo[1,5-a]pyridine Scaffold Cannot Be Replaced by Generic Regioisomers or Heterocyclic Analogs


The 6-position acetyl group on the [1,2,4]triazolo[1,5-a]pyridine framework is not functionally interchangeable with other regioisomers (e.g., 5‑yl, 7‑yl, or 2‑yl acetyl derivatives) or with alternative fused heterocycles such as quinoxaline or imidazo[1,2-a]pyridine. Crystal-structure-guided medicinal chemistry has established that the [1,2,4]triazolo[1,5-a]pyridin‑6‑yl moiety forms a critical hinge‑binding interaction with the kinase ATP pocket; replacement with a quinoxalin‑6‑yl scaffold dramatically reduces ALK5 inhibitory activity, while regioisomeric triazolopyridines fail to engage the hinge region productively [1]. Moreover, the acetyl group at the 6‑position uniquely enables Claisen condensation with pyridine esters to generate 1,2‑diketone intermediates – a transformation that the corresponding 6‑carboxylic acid, 6‑ester, or 6‑ethyl ketone analogs cannot undergo under comparable conditions [2]. Substituting this building block with a close analog therefore risks losing both target potency and synthetic tractability.

Quantitative Differential Evidence for 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one vs. Closest Analogs


ALK5 Kinase Inhibitory Potency: Triazolo[1,5-a]pyridin-6-yl Scaffold vs. Quinoxalin-6-yl Scaffold

In a direct scaffold-hopping exercise, the quinoxalin-6-yl moiety of lead compound 6 was replaced with a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety, yielding EW-7197. The triazolopyridine-based compound inhibited ALK5 with an IC50 of 0.013 μM in a kinase assay and exhibited markedly increased potency, kinase selectivity, and oral bioavailability relative to the quinoxaline predecessor [1]. Although the target compound 1-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethan-1-one is the minimal acetyl building block rather than the final inhibitor, it embodies the same core scaffold responsible for this ALK5 potency advantage.

ALK5 inhibitor TGF-β receptor kinase scaffold hopping

JAK2 Kinase Selectivity: Triazolopyridine Core vs. Pyrrolopyrimidine Core

The 1,2,4-triazolo[1,5-a]pyridine scaffold, as utilized in CEP-33779, confers exceptional selectivity for JAK2 over JAK3. Meta-substitution on the C2-NH-aryl moiety of the triazolopyridine core provided >10-fold selectivity for JAK2 over JAK3, a crucial advantage for oncology applications where JAK3 inhibition is associated with immunosuppression [1]. In contrast, the pyrrolopyrimidine scaffold (e.g., ruxolitinib) exhibits equipotent inhibition of JAK1 and JAK2 with limited JAK3 selectivity. The target compound contains the same triazolopyridine core that enables this selectivity profile in advanced leads.

JAK2 inhibitor kinase selectivity immunosuppression risk

Physicochemical Property Comparison: 6-Acetyl vs. 6-Carboxy Analog for CNS Drug Design

1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one has a measured LogP of 0.93 and TPSA of 47.26 Ų . The analogous 2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)acetic acid (CAS 1522325-47-2) exhibits a predicted LogP of approximately 0.5 and a TPSA of ~67 Ų due to the carboxylic acid group. The methyl ketone’s lower TPSA (Δ≈20 Ų) and higher LogP (Δ≈0.43 log units) predict superior passive membrane permeability and improved blood-brain barrier penetration, aligning with CNS drug-like property guidelines (TPSA <60 Ų, LogP 1–3).

CNS permeability lipophilicity polar surface area

Synthetic Versatility: 6-Acetyl Enables Key Claisen Condensation Not Accessible with 6-Carboxy or 6-Ethyl Ketone Analogs

The acetyl group at the 6-position undergoes Claisen condensation with methyl pyridine-2-carboxylate esters to form 1-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione, a validated intermediate in the synthesis of ALK5 inhibitors [1]. The 6-carboxylic acid analog cannot form the requisite enolate, and the 6-ethyl ketone exhibits steric hindrance that reduces condensation efficiency. This positions the 6-acetyl compound as a uniquely enabling branching point for assembling imidazole, pyrazole, and thiazole heterocycles that serve as kinase hinge-binding motifs.

Claisen condensation heterocycle synthesis diketone intermediate

High-Value Application Scenarios for 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one Based on Differential Evidence


ALK5 Inhibitor Lead Optimization Programs Requiring Scaffold Hopping from Quinoxaline

Medicinal chemistry teams seeking to replace a quinoxaline core with a more potent, selective, and orally bioavailable scaffold can use 1-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethan-1-one as the foundational building block. The triazolopyridine-6-yl motif has been validated in EW-7197 (ALK5 IC50 = 0.013 μM), which demonstrated markedly superior activity compared to the quinoxaline predecessor . The acetyl handle enables Claisen condensation to assemble the 1,2-diketone intermediate required for imidazole and pyrazole formation .

JAK2-Selective Inhibitor Development for Oncology (Minimizing JAK3-Driven Immunosuppression)

Programs targeting JAK2-driven malignancies (e.g., myeloproliferative neoplasms) can employ this building block to construct triazolopyridine-based inhibitors that achieve >10-fold selectivity for JAK2 over JAK3, as demonstrated by the CEP-33779 series . The scaffold’s intrinsic selectivity advantage over pyrrolopyrimidine cores reduces the risk of JAK3-mediated immunosuppression, a key differentiator for oncology applications.

CNS-Penetrant Kinase Inhibitor Design Leveraging Favorable Physicochemical Properties

For targets requiring blood-brain barrier penetration (e.g., glioblastoma, neuroinflammation), the 6-acetyl building block offers LogP = 0.93 and TPSA = 47.26 Ų , falling within CNS drug-like space (TPSA <60 Ų). The 6-carboxy analog (TPSA ~67 Ų) exceeds the CNS TPSA threshold, making the acetyl derivative the preferred choice for CNS kinase inhibitor libraries.

Diversity-Oriented Synthesis of Kinase-Focused Heterocycle Libraries

The 6-acetyl group serves as a versatile synthetic branch point for constructing imidazole, pyrazole, thiazole, and other five-membered heterocycles via Claisen condensation followed by cyclocondensation . This enables parallel library synthesis of ATP-competitive kinase inhibitors, a capability that 6-carboxy, 6-ester, and 6-alkyl ketone analogs cannot replicate.

Quote Request

Request a Quote for 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.